N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Overview
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with three methyl groups and an acetamide group attached.
Mechanism of Action
Target of Action
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a member of the pyrazolo[3,4-b]pyridines family . These compounds are known to have affinity to enzymes or receptors that are involved in critical biological processes . .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazolo[3,4-b]pyridines are known to affect various biological processes due to their interaction with enzymes or receptors
Result of Action
Some pyrazolo[3,4-b]pyridines have been found to exhibit potent in vitro antiproliferative activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by reacting suitable arylhydrazines with β-ketoesters or β-diketones under acidic or basic conditions to form aminopyrazoles.
Acetamide Formation: The final step involves the acylation of the pyrazolo[3,4-b]pyridine derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting phosphodiesterase-4 and neutrophil elastase.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-5-7(2)12-11-9(6)10(13-8(3)16)14-15(11)4/h5H,1-4H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOAKLOOULAASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320758 | |
Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-86-4 | |
Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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